molecular formula C13H18ClNO2 B1486658 Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate CAS No. 886366-08-1

Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate

Cat. No.: B1486658
CAS No.: 886366-08-1
M. Wt: 255.74 g/mol
InChI Key: PLLPOWPAMFQAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a chloro-substituted phenyl ring, an ethyl ester group, and a methylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzaldehyde with methylamine to form an imine intermediate. This intermediate is then subjected to a reductive amination process using a reducing agent such as sodium borohydride to yield the corresponding amine. The final step involves esterification with ethyl chloroformate under basic conditions to produce the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-chloro-phenyl)-2-methylaminomethyl-propionate: Similar structure with a chloro group at the para position.

    Ethyl 3-(3-bromo-phenyl)-2-methylaminomethyl-propionate: Bromine substituted analog.

    Ethyl 3-(3-methyl-phenyl)-2-methylaminomethyl-propionate: Methyl substituted analog.

Uniqueness

Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate is unique due to the specific positioning of the chloro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-3-17-13(16)11(9-15-2)7-10-5-4-6-12(14)8-10/h4-6,8,11,15H,3,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLPOWPAMFQAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)Cl)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661402
Record name Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-08-1
Record name Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate
Reactant of Route 5
Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.